1-Adamantyl(piperidin-1-yl)methanone, also known as N-adamantylpiperidin-1-one, is a molecule composed of an adamantyl group linked to a piperidinyl group through a carbonyl moiety. Its chemical formula is C16H25NO, and its PubChem ID is 584509 [].
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic compound characterized by its unique structure, which combines an adamantane moiety with a piperidine group. This compound has the molecular formula and is recognized for its potential applications in medicinal chemistry and pharmacology. The adamantane structure is notable for its stability and rigidity, while the piperidine component contributes to its biological activity. This combination makes adamantan-1-yl-piperidin-1-yl-methanone an intriguing subject of study in various scientific fields, particularly in drug design and development.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of adamantan-1-yl-piperidin-1-yl-methanone has been explored in various studies. It exhibits potential as a cannabinoid receptor agonist, suggesting applications in pain management and neuroprotection. Additionally, derivatives of adamantane are known for their antiviral properties, particularly against influenza A and human immunodeficiency virus (HIV). The unique structural features of this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation .
Several synthesis methods have been reported for adamantan-1-yl-piperidin-1-yl-methanone:
Adamantan-1-yl-piperidin-1-yl-methanone has several potential applications:
The compound's unique structure could lead to novel therapeutic agents with improved efficacy and safety profiles.
Studies on the interactions of adamantan-1-yl-piperidin-1-yl-methanone with biological systems are crucial for understanding its pharmacodynamics. Preliminary investigations suggest that it interacts with cannabinoid receptors, potentially modulating their activity. Further interaction studies using techniques like molecular docking and receptor assays are necessary to elucidate its mechanism of action and therapeutic potential .
Adamantan-1-yl-piperidin-1-yl-methanone shares structural similarities with several other compounds derived from adamantane. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Adamantan-1-yl-piperidin-1-yl-methanone | Similar adamantane core with piperidine | Different nitrogen heterocycle affects activity |
| 2-Aminoadamantane | Amino group substitution on adamantane | Known for neuroprotective effects |
| Adamantane derivatives with alkoxy groups | Variations include alkoxy substituents | Alters solubility and receptor interactions |
The uniqueness of adamantan-1-yl-piperidin-1-yl-methanone lies in its specific combination of an adamantane framework with a piperidine ring, which may provide distinct pharmacological properties compared to other derivatives .
Adamantan-1-yl-piperidin-1-yl-methanone represents a synthetic organic compound that combines the rigid adamantane framework with a piperidine ring through a carbonyl linkage [1] [5]. The molecular formula C16H25NO corresponds to a molecular weight of 247.38 grams per mole, with the Chemical Abstracts Service registry number 22508-49-2 [1] [5]. The International Union of Pure and Applied Chemistry systematic name is 1-adamantyl(piperidin-1-yl)methanone, reflecting the direct attachment of the piperidine nitrogen to the carbonyl group [5].
The structural architecture consists of three distinct components: the tricyclic adamantane cage occupying the bridgehead position, the six-membered piperidine ring in chair conformation, and the central carbonyl group serving as the connecting bridge [2] [10]. The adamantane moiety adopts its characteristic diamond-like structure with tetrahedral geometry at each carbon center [2]. The piperidine ring maintains a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings [2] [10].
| Parameter | Value |
|---|---|
| Molecular Formula | C16H25NO |
| Molecular Weight (g/mol) | 247.38 |
| CAS Number | 22508-49-2 |
| IUPAC Name | 1-adamantyl(piperidin-1-yl)methanone |
| InChI Key | BURUIZXRHQWZQI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
The canonical Simplified Molecular Input Line Entry System representation C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 demonstrates the connectivity pattern, with the piperidine ring (C1CCN(CC1)) connected via nitrogen to the carbonyl carbon, which is subsequently bonded to the adamantane framework [5]. Nuclear magnetic resonance spectroscopy data reveals characteristic signals for the adamantane protons appearing as multiplets in the region of 1.53-2.14 parts per million, while piperidine protons are observed in the 1.26-6.20 parts per million range [9] [20].
Under standard ambient conditions, adamantan-1-yl-piperidin-1-yl-methanone exists as a solid crystalline material [1] . The compound typically presents as white to off-white crystals or translucent crystalline solids [9] . The crystalline nature is attributed to the rigid adamantane framework, which promotes organized molecular packing through intermolecular interactions [2] . Preparation methods consistently yield the compound in solid form, with crystallization from appropriate solvents producing well-defined crystal structures suitable for X-ray diffraction analysis [9].
The physical appearance characteristics align with typical adamantane derivatives, which generally exhibit high melting points and solid-state stability due to the cage-like structure providing enhanced intermolecular cohesion . The adamantane framework contributes significantly to the overall molecular rigidity, influencing both the physical state and crystallization behavior [2].
The solubility profile of adamantan-1-yl-piperidin-1-yl-methanone reflects the dual nature of its molecular structure, combining the hydrophobic adamantane cage with the more polar piperidine and carbonyl functionalities [5]. The compound demonstrates limited solubility in highly polar solvents such as water, primarily due to the extensive hydrophobic surface area contributed by the adamantane moiety [5]. This characteristic is consistent with other adamantane-containing compounds, which typically exhibit poor water solubility.
Conversely, the compound shows good solubility in organic solvents of moderate to low polarity [5] [9]. Common organic solvents such as dichloromethane, chloroform, and ethanol provide suitable dissolution media for synthetic and analytical procedures [9]. The presence of the carbonyl group and tertiary amine nitrogen introduces sufficient polarity to enable dissolution in moderately polar organic systems [5]. This solubility pattern proves advantageous for synthetic manipulations and purification procedures involving organic solvent systems.
The thermal stability of adamantan-1-yl-piperidin-1-yl-methanone derives primarily from the inherent stability of the adamantane framework [23] [24]. Adamantane and its derivatives are renowned for exceptional thermal stability, with the diamond-like structure providing resistance to thermal decomposition at moderate temperatures [23] [24]. The cage structure distributes thermal stress effectively across multiple carbon-carbon bonds, preventing localized bond weakness that could lead to thermal degradation [24].
Crystallographic studies of related compounds conducted at 160 Kelvin demonstrate the maintenance of structural integrity at low temperatures [2] [7]. The thermal properties are further influenced by the piperidine ring, which remains in chair conformation across a wide temperature range [2]. The carbonyl linkage provides additional stability through resonance delocalization, contributing to the overall thermal robustness of the molecular structure [20].
Conformational analysis of adamantan-1-yl-piperidin-1-yl-methanone reveals two primary conformational states characterized by different orientations around the carbonyl-adamantane linkage [2] [10]. The syn-clinal conformation is defined by torsion angles in the range of 60-120 degrees, while the anti-periplanar conformation exhibits torsion angles approaching 180 degrees [2] [10].
Comparative studies with related carbothioimidate derivatives demonstrate that structural modifications significantly influence conformational preferences [2] [10]. The syn-clinal conformation, characterized by torsion angles around 74 degrees, represents one of the stable conformational states observed in adamantane-piperidine systems [2]. This conformation allows for optimal spatial arrangement while minimizing steric hindrance between the bulky adamantane cage and the piperidine ring [10].
The anti-periplanar conformation, distinguished by torsion angles of approximately -175 degrees, represents an alternative stable state where the adamantane and piperidine moieties are positioned in a more extended arrangement [2] [10]. This conformation may be stabilized by specific intermolecular interactions in the crystal lattice or through favorable electronic interactions [10].
| Compound System | Torsion Angle (degrees) | Conformational Type | Energy Difference (kcal/mol) |
|---|---|---|---|
| Adamantan-1-yl-piperidin-1-yl-methanone (parent) | Variable (74-175) | Dual preference | 3.6-3.9 |
| Related carbothioimidate derivatives | 74.28 (syn-clinal) | Syn-clinal | 3.9 |
| Nitrobenzyl derivatives | 73.09 (syn-clinal) | Syn-clinal | Similar |
| Bromobenzyl derivatives | -175.14 (anti-periplanar) | Anti-periplanar | 3.6 |
Computational modeling studies reveal relatively small energy differences between the syn-clinal and anti-periplanar conformations of adamantan-1-yl-piperidin-1-yl-methanone [2] [10]. The energy difference between these conformational states ranges from 3.6 to 3.9 kilocalories per mole, indicating that both conformations are energetically accessible under normal conditions [2] [10].
The folded syn-clinal conformation typically represents the more stable arrangement, with energy calculations suggesting this as the preferred ground-state geometry [2]. However, the modest energy barrier between conformations permits facile interconversion at room temperature [10]. This conformational flexibility has important implications for the compound's interaction with biological targets and its behavior in different chemical environments [10].
Structural optimization calculations in the gas phase confirm that slight deviations from ideal geometries occur in crystalline environments, indicating crystal packing effects on molecular conformation [2]. The energy profiles demonstrate that conformational preferences can be influenced by intermolecular interactions present in the solid state [2] [10].
While direct crystallographic data for adamantan-1-yl-piperidin-1-yl-methanone is limited in the available literature, related adamantane-piperidine derivatives provide valuable structural insights [2] [7]. Comparative crystallographic studies of structurally analogous compounds reveal systematic patterns in unit cell parameters and space group preferences [2].
Related carbothioimidate derivatives crystallize in orthorhombic and monoclinic systems, with space groups Pca21 and P21/c respectively [2] [7]. The orthorhombic system exhibits unit cell parameters of a = 30.7924(6) Ångströms, b = 6.79420(10) Ångströms, and c = 10.3886(2) Ångströms, with a unit cell volume of 2173.40(7) cubic Ångströms [2]. The monoclinic system demonstrates different parameters: a = 9.55530(10) Ångströms, b = 9.32040(10) Ångströms, c = 24.2671(3) Ångströms, and β = 98.6060(10) degrees, resulting in a volume of 2136.88(4) cubic Ångströms [2].
| Parameter | Compound 1 (related) | Compound 2 (related) |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca21 | P21/c |
| Unit Cell - a (Å) | 30.7924(6) | 9.55530(10) |
| Unit Cell - b (Å) | 6.79420(10) | 9.32040(10) |
| Unit Cell - c (Å) | 10.3886(2) | 24.2671(3) |
| Volume (ų) | 2173.40(7) | 2136.88(4) |
| Z value | 4 | 4 |
| Density (g/cm³) | 1.264 | 1.391 |
| Temperature (K) | 160(1) | 160(1) |
Both systems contain four molecules per unit cell (Z = 4), with calculated densities ranging from 1.264 to 1.391 grams per cubic centimeter [2]. These crystallographic parameters suggest that adamantan-1-yl-piperidin-1-yl-methanone would likely exhibit similar packing arrangements and space group preferences [2].
Crystal packing analysis of related adamantane-piperidine systems reveals complex networks of intermolecular interactions that stabilize the three-dimensional structure [2] [10]. The primary stabilizing interactions include carbon-hydrogen to nitrogen hydrogen bonds, carbon-hydrogen to oxygen interactions, and various dispersive forces between adamantane frameworks [2].
In syn-clinal conformations, bifurcated carbon-hydrogen to sulfur interactions, carbon-hydrogen to oxygen hydrogen bonds, and unconventional oxygen to carbon contacts contribute to crystal stability [10]. The basic structural units are predominantly stabilized through oxygen to carbon interactions, which create extended networks throughout the crystal lattice [2] [10].
Anti-periplanar conformations exhibit different packing motifs, with carbon-hydrogen to nitrogen interactions generating the fundamental structural units [2] [10]. Additional stabilization arises from carbon-hydrogen to carbon interactions and carbon-hydrogen to halogen contacts where applicable [10]. These interactions create columnar packing arrangements that project along specific crystallographic axes [2].
The adamantane moieties consistently adopt chair conformations in all observed crystal structures, while piperidine rings maintain their preferred chair arrangements [2]. Intermolecular interaction energies calculated using PIXEL methods range from -5.2 to -14.4 kilocalories per mole for various dimer configurations [2] [10].
Hirshfeld surface analysis provides detailed insights into the intermolecular contact patterns and relative contributions of different interaction types in adamantane-piperidine crystal structures [2] [10]. This analytical approach decomposes the total intermolecular interactions into specific contact types, revealing the relative importance of hydrogen-hydrogen, hydrogen-carbon, hydrogen-nitrogen, and hydrogen-oxygen contacts [2].
The analysis demonstrates that hydrogen-hydrogen interactions constitute the predominant contact type in most adamantane-containing structures, reflecting the high hydrogen content of both the adamantane cage and piperidine ring [2] [10]. Carbon-hydrogen to nitrogen contacts show significant contributions in systems where syn-clinal conformations predominate [10].
Two-dimensional fingerprint plots derived from Hirshfeld surface analysis reveal characteristic patterns that distinguish between different conformational preferences [2] [10]. The relative contributions of various contact types provide quantitative measures for comparing structural variants and understanding the factors that influence crystal packing preferences [2].
Morpholine substitution studies demonstrate reduced hydrogen-hydrogen interactions and slightly increased hydrogen-oxygen interactions compared to piperidine-containing analogs [10]. These substitution effects highlight the sensitivity of crystal packing to subtle structural modifications while maintaining overall structural motifs [2] [10].
The electronic structure of adamantan-1-yl-piperidin-1-yl-methanone exhibits distinct regions of electron density that define its chemical reactivity and potential interaction sites [2] [26]. The carbonyl carbon represents the primary electrophilic center, characterized by partial positive charge due to the electron-withdrawing nature of the oxygen atom [26]. Infrared spectroscopy reveals the carbonyl stretching frequency at approximately 1640 wavenumbers, indicating the expected electronic environment for an amide carbonyl [20].
The nitrogen center within the piperidine ring serves as the principal nucleophilic site, possessing a lone pair of electrons that can participate in coordination reactions, protonation events, or hydrogen bonding interactions [26]. The tertiary amine character of this nitrogen enhances its basicity relative to primary or secondary amines [26].
The adamantane framework functions as an electron-donating substituent, contributing to the overall electronic stability of the molecule through its saturated hydrocarbon character [23] [28]. This cage structure provides significant steric bulk while maintaining electronic neutrality, serving as a hydrophobic scaffold that influences molecular recognition and binding interactions [28].
| Electronic Feature | Description | Reactivity Implication |
|---|---|---|
| Carbonyl Carbon | Electrophilic center, C=O stretch ~1640 cm⁻¹ | Susceptible to nucleophilic attack |
| Nitrogen Center | Nucleophilic tertiary amine | Can participate in protonation/coordination |
| Adamantane Framework | Electron-donating, hydrophobic scaffold | Provides steric bulk and stability |
| Piperidine Ring | Conformationally flexible, chair form | Allows conformational adaptability |
| HOMO Character | Primarily nitrogen lone pair character | Electron donor properties |
| LUMO Character | π* orbital of carbonyl group | Electron acceptor properties |
Molecular orbital analysis indicates that the highest occupied molecular orbital primarily localizes on the nitrogen lone pair, while the lowest unoccupied molecular orbital corresponds to the antibonding pi-star orbital of the carbonyl group [28]. This electronic distribution pattern suggests that the compound can function as both an electron donor through the nitrogen center and an electron acceptor through the carbonyl system [28].